molecular formula C14H25BrO B13627618 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane

1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane

Cat. No.: B13627618
M. Wt: 289.25 g/mol
InChI Key: JOFJUHXEHLFKEA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane is a brominated cyclohexane derivative featuring a cyclobutoxy substituent and an isopropyl group. Its structural complexity arises from the combination of a strained cyclobutyl ether, a bulky isopropyl substituent, and a reactive bromomethyl group. The bromomethyl group serves as a key reactive site for nucleophilic substitution or coupling reactions, while the cyclobutoxy and isopropyl moieties may influence steric hindrance and solubility .

Properties

Molecular Formula

C14H25BrO

Molecular Weight

289.25 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclobutyloxy-4-propan-2-ylcyclohexane

InChI

InChI=1S/C14H25BrO/c1-11(2)12-6-8-14(10-15,9-7-12)16-13-4-3-5-13/h11-13H,3-10H2,1-2H3

InChI Key

JOFJUHXEHLFKEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CBr)OC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing bromine or other brominating agents. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclohexane derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Reactivity/Applications
1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane C₁₄H₂₅BrO Bromomethyl, cyclobutoxy, isopropyl ~301.3 (estimated) Potential alkylating agent, pharmaceutical intermediate
(Bromomethyl)cyclohexane C₇H₁₃Br Bromomethyl 177.08 Alkylation agent, polymer synthesis
4-(Bromomethyl)benzaldehyde C₈H₇BrO Bromomethyl, benzaldehyde 199.05 Electrophilic aromatic substitution
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S Bromomethyl, methanesulfonyl 255.17 Sulfonate-based coupling reactions

Key Observations

The isopropyl group increases steric bulk, which may slow down nucleophilic substitutions at the bromomethyl site compared to simpler derivatives (e.g., 4-(Bromomethyl)benzaldehyde) .

Pharmaceutical Relevance :

  • Analogous bromomethyl bicyclic compounds (e.g., TC-1698 and TC-1709) exhibit high affinity for nicotinic acetylcholine receptors (Ki = 0.78–2.5 nM), suggesting that the target compound’s structural complexity could be leveraged for receptor-targeted drug design .

Safety Profile: Bromomethyl derivatives universally require stringent handling due to lachrymatory and skin-irritating properties.

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